Calpain-2-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calpain-2-IN-1 is a specific inhibitor of the calpain-2 isoform, a member of the calpain family of calcium-dependent cysteine proteases. Calpain-2 plays a significant role in various cellular processes, including apoptosis, cell migration, and synaptic plasticity. The inhibition of calpain-2 has been explored as a potential therapeutic strategy for neurodegenerative diseases, cancer, and other conditions where calpain-2 activity is dysregulated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Calpain-2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of casein zymography, which utilizes casein as a substrate for calpain isoforms. The reaction conditions typically include the use of calcium chloride and reducing agents like dithiothreitol (DTT) to maintain the activity of calpain during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve affinity purification techniques. This method exploits the specific binding properties of calpastatin, an endogenous inhibitor of calpain, to capture and purify calpain-2 from complex biological mixtures. The dissociation of the complex is mediated by chelating calcium, allowing for the elution of calpain-2 while calpastatin remains immobilized .

Analyse Des Réactions Chimiques

Types of Reactions

Calpain-2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity and specificity.

Common Reagents and Conditions

Common reagents used in these reactions include calcium chloride, reducing agents like DTT, and various organic solvents. The reaction conditions often involve maintaining a specific pH and temperature to ensure the stability and activity of the compound .

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and specificity for calpain-2. These derivatives are further tested for their efficacy in inhibiting calpain-2 activity in various biological assays .

Applications De Recherche Scientifique

Calpain-2-IN-1 has been extensively studied for its potential therapeutic applications in various fields:

Neurodegenerative Diseases: This compound has shown promise in reducing neuronal death and improving outcomes in models of traumatic brain injury and other neurodegenerative conditions

Cancer: The compound has been explored as a therapeutic target in cancer, where calpain-2 activity is often dysregulated.

Synaptic Plasticity: this compound is used in research to study the role of calpain-2 in synaptic plasticity and learning.

Mécanisme D'action

Calpain-2-IN-1 exerts its effects by specifically inhibiting the activity of calpain-2. Calpain-2 is a calcium-dependent protease that cleaves various substrates involved in cellular processes such as apoptosis, cell migration, and synaptic plasticity. By inhibiting calpain-2, this compound prevents the proteolytic cleavage of these substrates, thereby modulating the associated cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Calpain-2-IN-1 is unique in its high specificity for calpain-2 over other calpain isoforms. This specificity allows for targeted inhibition of calpain-2 activity without affecting the functions of other calpain isoforms, making it a valuable tool in both research and therapeutic applications .

Propriétés

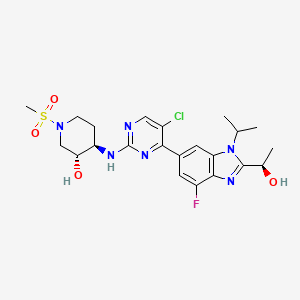

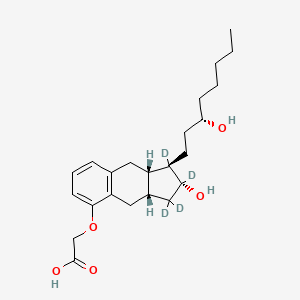

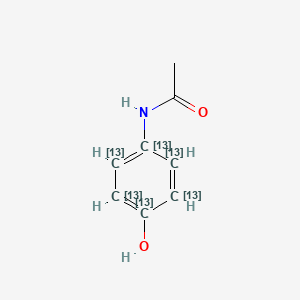

Formule moléculaire |

C28H37N3O7 |

|---|---|

Poids moléculaire |

527.6 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[[(3S)-1-[(3,5-dimethoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C28H37N3O7/c1-6-23(25(32)27(34)29-16-20-13-21(36-4)15-22(14-20)37-5)30-26(33)24(12-18(2)3)31-28(35)38-17-19-10-8-7-9-11-19/h7-11,13-15,18,23-24H,6,12,16-17H2,1-5H3,(H,29,34)(H,30,33)(H,31,35)/t23-,24-/m0/s1 |

Clé InChI |

ZPKXXXUPXHNDFV-ZEQRLZLVSA-N |

SMILES isomérique |

CC[C@@H](C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CCC(C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)